2,4-Dichlorodiphenyl ether

Vue d'ensemble

Description

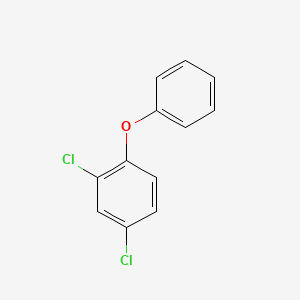

2,4-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom, with two chlorine atoms attached to the benzene rings at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichlorodiphenyl ether can be synthesized through the Ullmann reaction, which involves the coupling of 2,4-dichlorophenol with chlorobenzene in the presence of a copper catalyst. The reaction typically occurs at elevated temperatures ranging from 120°C to 220°C .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of dichlorobenzene and phenol or fortified phenol. The reaction is catalyzed by a copper compound or a mixture of copper and iodide compounds, with the presence of a chlorine hydride absorbent such as sodium hydroxide or potassium hydroxide .

Analyse Des Réactions Chimiques

Ullmann-Type Coupling

A common method for dichlorodiphenyl ethers involves coupling 1,3-dichlorobenzene with substituted phenols (e.g., 4-chlorophenol) in the presence of potassium carbonate and a copper catalyst (e.g., basic copper carbonate). The reaction occurs at elevated temperatures (160–190°C) in dipolar aprotic solvents like N-methylpyrrolidone (NMP) .

| Parameter | Conditions |

|---|---|

| Reactants | 1,3-dichlorobenzene (excess), 4-chlorophenol |

| Catalyst | Basic copper carbonate (0.01–1 mol%) |

| Solvent | NMP (boiling point >160°C) |

| Temperature | 160–190°C (reaction), 170–173°C (water removal) |

| Reaction Time | 2–6 hours (post-water removal) |

| Yield | >90% (distilled product) |

Phase-Transfer Catalysis

Polycondensation reactions involving dichlorodiphenyl sulfones (e.g., 4,4'-dichlorodiphenyl sulfone) with bisphenols under alkaline conditions demonstrate the use of crown ethers (e.g., 18-crown-6) as phase-transfer catalysts. While not directly applied to 2,4-dichlorodiphenyl ether, this suggests potential for analogous ether synthesis via nucleophilic aromatic substitution .

Environmental Degradation

Bis(2,4-dichlorophenyl)ether (a related compound) undergoes atmospheric degradation via hydroxyl radicals, with a half-life of ~13 days. UV irradiation can break down aromatic ethers into dichlorodiphenyl ethers and dibenzofurans .

| Degradation Pathway | Key Products |

|---|---|

| Atmospheric Hydroxyl Radical Reaction | Stable intermediates (no specified products) |

| UV Irradiation | Dichlorodiphenyl ethers, dibenzofurans |

Biological and Chemical Interactions

-

Antimicrobial Activity : Structural studies suggest potential interactions with biological pathways, though specific mechanisms remain unexplored.

-

Enzymatic Inhibition : Chlorinated aromatic ethers may affect enzyme activity through structural mimicry or membrane interactions.

Comparison with Analogous Compounds

| Compound | Synthesis Conditions | Key Features |

|---|---|---|

| 3,4'-Dichlorodiphenyl ether | Ullmann coupling, Cu catalyst | High purity (>99%), recyclable solvents |

| Bis(2,4-dichlorophenyl)ether | Similar Ullmann conditions | Tetrachlorinated, environmental persistence |

| This compound | Limited data (inferred from analogs) | Chlorine positions enhance reactivity |

Research Gaps and Directions

-

Direct Reaction Data : No explicit studies on this compound’s reactivity or degradation pathways.

-

Biochemical Studies : Further work is needed to confirm antimicrobial claims and enzymatic interactions.

-

Green Chemistry : Opportunities exist to optimize synthesis using continuous flow reactors or alternative catalysts (e.g., crown ethers).

Applications De Recherche Scientifique

2,4-Dichlorodiphenyl ether has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,4-dichlorodiphenyl ether involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to specific molecular targets, such as enzymes and receptors, disrupting normal cellular functions. This disruption can result in antibacterial or antifungal effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

2,4-Dichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

- 2,2’-Dichlorodiphenyl ether

- 2,3-Dichlorodiphenyl ether

- 2,4’-Dichlorodiphenyl ether

- 2,5-Dichlorodiphenyl ether

- 2,6-Dichlorodiphenyl ether

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity and environmental persistence .

Activité Biologique

2,4-Dichlorodiphenyl ether (2,4-DDE) is a synthetic organic compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). Its chemical structure consists of two benzene rings connected by an oxygen atom, with chlorine substituents at the 2 and 4 positions. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and potential toxic effects on various organisms.

- Molecular Formula : C12H8Cl2O

- Molecular Weight : 239.1 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; insoluble in water

The biological activity of 2,4-DDE is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. It can bind to enzymes and receptors, disrupting normal cellular functions. This disruption may result in antibacterial or antifungal effects depending on the specific target pathways involved .

Antibacterial Properties

2,4-DDE has shown significant antibacterial activity against various bacterial strains. Studies indicate that it can effectively inhibit the growth of gram-positive and gram-negative bacteria. For instance, it demonstrated effectiveness against Pseudomonas aeruginosa and Serratia marcescens, showcasing its potential as a disinfectant in various applications .

Antifungal Properties

Research has also identified antifungal properties of 2,4-DDE. It has been effective in protecting materials such as wood from fungal attacks, particularly against rot-causing fungi and phytopathogenic fungi . The compound's stability under light exposure enhances its efficacy as a preservative.

Toxicological Effects

While 2,4-DDE exhibits beneficial biological activities, it is also associated with toxicological effects. Animal studies have reported non-carcinogenic effects such as renal toxicity and alterations in hematological parameters. The kidney has been identified as the most sensitive target organ for toxicity in laboratory animals . Chronic exposure may lead to developmental toxicity and other systemic effects.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of 2,4-DDE against Pseudomonas aeruginosa. The results indicated that concentrations as low as 0.5% could significantly reduce bacterial viability after a 24-hour exposure period. This study highlights the potential use of 2,4-DDE in medical and industrial applications where bacterial contamination is a concern .

Fungal Resistance in Wood Preservation

In another case study focusing on wood preservation, 2,4-DDE was incorporated into coatings applied to wooden surfaces. The treated wood samples exhibited resistance to fungal degradation over extended periods compared to untreated controls. This finding supports its application as an effective biocide in preserving natural materials .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2,4-dichloro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIPYLZZJZMMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199847 | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51892-26-3 | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V3OO5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.